molecular formula C18H14N4 B15288882 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine CAS No. 162039-67-0

5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine

Cat. No.: B15288882
CAS No.: 162039-67-0
M. Wt: 286.3 g/mol
InChI Key: GPMMPLGEVWLCJN-UHFFFAOYSA-N
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Description

5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is a heterocyclic compound with a unique structure that includes nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine typically involves the reaction of o-phenylenediamine with catechol under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as ferric chloride, which facilitates the formation of the desired product . The reaction conditions often include refluxing in a suitable solvent like benzoic acid .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction environment to ensure high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Benzoic acid, methanol, ethanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalino[2,3-b]phenazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is unique due to its tetrahydro configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

162039-67-0

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

5,7,12,14-tetrahydroquinoxalino[2,3-b]phenazine

InChI

InChI=1S/C18H14N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-22H

InChI Key

GPMMPLGEVWLCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=C(C=C3N2)NC5=CC=CC=C5N4

Origin of Product

United States

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